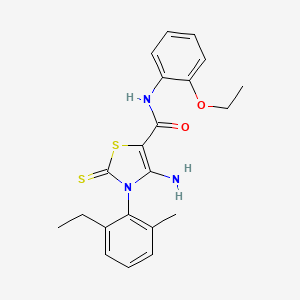

4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-derived compound characterized by a 2-sulfanylidene core, a 2-ethoxyphenyl carboxamide group, and a substituted aryl moiety (2-ethyl-6-methylphenyl). While direct bioactivity data for this compound is absent in the provided evidence, structural analogs (e.g., sulfonylurea herbicides in and thiazole/triazole derivatives in Evidences 8–12) suggest possible applications in agrochemical or pharmaceutical research, particularly in targeting enzyme interactions or receptor binding .

Properties

IUPAC Name |

4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-4-14-10-8-9-13(3)17(14)24-19(22)18(28-21(24)27)20(25)23-15-11-6-7-12-16(15)26-5-2/h6-12H,4-5,22H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBVYGHHMRRWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3OCC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-N-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 344.47 g/mol. The structure features a thiazole ring, which is often associated with various biological activities including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays showed that it effectively induced apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 8.6 μM against recombinant proteins associated with cancer cell survival pathways, indicating its potential as a therapeutic agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes related to tumor growth. It has been shown to inhibit SIRT2 (Sirtuin 2), a protein involved in the regulation of cell growth and survival. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, which disrupts microtubule dynamics essential for cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been recognized for their antimicrobial activities. The compound was tested against several bacterial strains and exhibited promising results. Studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving SCC13 cells (a type of skin cancer cell line), researchers treated cells with the compound at varying concentrations. Results indicated a concentration-dependent increase in cell death after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs targeting SIRT2 .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, confirming its potential as a broad-spectrum antimicrobial agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.47 g/mol |

| IC50 (Anticancer Activity) | 8.6 μM |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analog is 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CID 1545969, ), which differs in the ethoxyphenyl substitution position (4- vs. 2-ethoxy) and the absence of ethyl/methyl groups on the aryl ring. These variations influence molecular geometry and intermolecular interactions:

- 2-Ethoxy vs.

- Aryl Substituents : The 2-ethyl-6-methylphenyl group enhances lipophilicity relative to CID 1545969’s unsubstituted phenyl ring, likely affecting membrane permeability or metabolic stability .

Thiazole vs. Triazole Derivatives

Compounds such as 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () and N-(2-chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the thiazole core with a triazole ring. Key differences include:

- Bioisosteric Effects : Triazoles may mimic thiazoles in hydrogen-bonding patterns but differ in metabolic pathways due to nitrogen’s susceptibility to oxidation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The sulfanylidene and amino groups in the target compound likely participate in hydrogen-bonding networks, as observed in thiazole derivatives analyzed via graph-set methodology (). For example, the 2-ethoxy group may form weaker C–H···O interactions compared to 4-ethoxy analogs, influencing crystal packing density .

Substituent Effects on Bioactivity

The ethyl/methyl substituents may enhance binding to hydrophobic enzyme pockets, whereas the 2-ethoxy group could reduce solubility, limiting bioavailability .

Computational and Experimental Tools

Software suites like SHELX () and WinGX () are critical for resolving thiazole/triazole crystal structures, enabling precise analysis of substituent effects on molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.